![molecular formula C12H21BO3 B2741102 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane CAS No. 2374751-49-0](/img/structure/B2741102.png)
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding alcohol with a boronic acid or boronate ester . The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered ring (the 3-oxabicyclo[4.1.0]heptan-6-yl group), along with a boronate ester group . The presence of the tetramethyl groups suggests that the compound may be sterically hindered .Chemical Reactions Analysis
As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds. This could include Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable compounds, but they can decompose if heated or exposed to moisture .科学的研究の応用
Synthesis and Chemical Applications
Borylated Norbornadiene Derivatives 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has been utilized in the synthesis of borylated norbornadienes, which serve as versatile building blocks. These compounds are particularly relevant in the context of molecular solar thermal (MOST) energy storage systems. The compound has shown potential in Pd-catalyzed Suzuki–Miyaura coupling reactions, providing a route to novel monosubstituted 2-(1-naphthyl)norbornadiene derivatives. These derivatives can be transformed to the corresponding quadricyclane upon irradiation, with the back reaction achievable through thermal treatment (Schulte & Ihmels, 2022).
Silicon-Based Drugs and Odorants Synthesis This compound is a key building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. It has been crucial in developing new synthesis pathways, for instance, for the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Pd-catalyzed Borylation The compound has been instrumental in the Pd-catalyzed borylation of arylbromides. This process involves the use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, demonstrating effectiveness especially in the borylation of arylbromides bearing sulfonyl groups. This method has proven more effective than conventional Pd-catalyzed borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Material Science and Technology
Boron-Containing Polyenes for LCD Technology The compound has been used in the synthesis of novel boron-containing stilbene derivatives. These compounds are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology. They hold promise for applications in neurodegenerative disease therapies as well (Das et al., 2015).
Crystal Structure and Vibrational Properties Studies Comprehensive studies on the crystal structure and vibrational properties of various derivatives have been conducted. These studies involve spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. Density functional theory (DFT) calculations have been used for comparative analysis, offering insights into molecular structure and dynamics (Wu et al., 2021).
作用機序
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the formation of active transcription factors essential for gene expression .
Biochemical Pathways
The compound affects the protein phosphorylation pathway, which is a critical regulatory mechanism in cells . The inhibition of protein phosphatases disrupts this pathway, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibitory effect on protein phosphatases . By inhibiting these enzymes, the compound can alter cellular processes, potentially leading to changes in cell growth and division .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKGAUQXFJQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

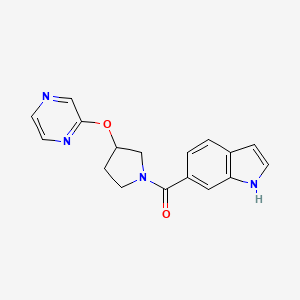
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)
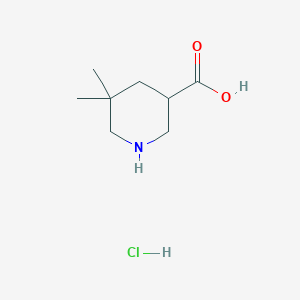
![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)
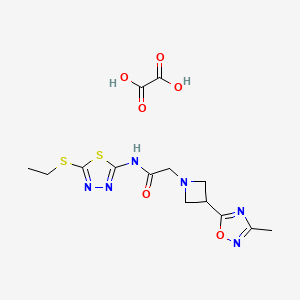

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)

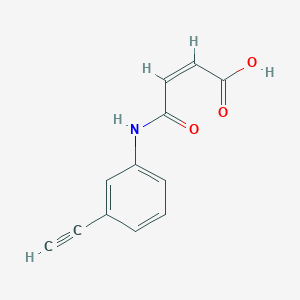
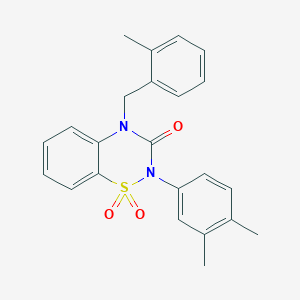
![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)